(5-Chlorothiophen-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
(5-Chlorothiophen-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone: . This compound features a thiophene ring substituted with a chlorine atom and a piperidine ring linked to a methylated thiadiazole group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene and piperidine derivatives. One common approach is to first synthesize the 5-chlorothiophene-2-carboxylic acid, which is then coupled with the appropriate piperidine derivative containing the 5-methyl-1,3,4-thiadiazol-2-yl group. The reaction conditions often require the use of strong bases or coupling agents to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors or large-scale batch reactors, with rigorous monitoring of temperature, pressure, and reagent concentrations to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to remove the chlorine atom or to reduce other functional groups.
Substitution: : The chlorine atom on the thiophene ring can be substituted with other groups, and the piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines or alcohols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Chlorinated or non-chlorinated derivatives depending on the specific reduction process.
Substitution: : Various substituted thiophenes and piperidines.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly for conditions related to inflammation and infection.
Industry: : Its unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of inflammatory processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other thiophene and piperidine derivatives:
5-Chlorothiophen-2-yl derivatives: : Similar compounds with different substituents on the thiophene ring.
Piperidine derivatives: : Compounds with different substituents on the piperidine ring.
Thiadiazole derivatives: : Compounds with different substituents on the thiadiazole ring.
These comparisons help highlight the uniqueness of (5-Chlorothiophen-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS2/c1-8-15-16-12(19-8)9-3-2-6-17(7-9)13(18)10-4-5-11(14)20-10/h4-5,9H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWPMGIMBUNWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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